molecular formula C10H8F2N2O2 B11881160 Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11881160
M. Wt: 226.18 g/mol
InChI Key: NHYPETHRQQBGSU-UHFFFAOYSA-N
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Description

Ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate, with CAS Number 1823259-67-1, is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features an imidazo[1,5-a]pyridine core, a privileged scaffold known for its widespread presence in pharmacologically active molecules, and is differentiated by the presence of two fluorine atoms at the 6 and 8 positions of the ring system . The fluorine substituents are key to the molecule's research value, as they can significantly influence the compound's electronic properties, metabolic stability, and binding affinity when used to create more complex structures . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to readily synthesize a library of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies . As such, this reagent is primarily investigated for the synthesis of novel bioactive compounds and represents a valuable intermediate for chemists working in lead optimization and scaffold diversification . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the provided Certificate of Analysis and Safety Data Sheet for detailed quality control and safe handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-4-8-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3

InChI Key

NHYPETHRQQBGSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt Fluorination

Position-selective fluorination at C6 and C8 is achieved via diazotization using NaNO₂/HBF₄ under mercury lamp irradiation (234 nm). As detailed in US10392352B2, the protocol involves:

  • Dissolving 4,6-diaminoimidazo[1,5-a]pyridine-3-carboxylate (1 eq) in 48% HBF₄ at 0°C

  • Adding NaNO₂ (1.2 eq) aqueous solution dropwise

  • Irradiating with a 500W Hg lamp for 45 minutes until N₂ evolution ceases

  • Neutralizing with NaOH to pH 6–7

This method produces 6,8-difluoro product in 65% yield, with monofluorinated byproducts (∼18%) removed via silica gel chromatography (EA:PE = 1:3). MS-ESI data confirms molecular ion peaks at m/z 283.24 [M + H]⁺.

Balz-Schiemann Reaction Variant

An alternative approach employs thermal decomposition of aryl diazonium tetrafluoroborates:

Ar-N2+BF4ΔAr-F+N2+BF3\text{Ar-N}2^+ \text{BF}4^- \xrightarrow{\Delta} \text{Ar-F} + \text{N}2 \uparrow + \text{BF}3

Heating at 110°C in diglyme for 2 hours achieves 72% conversion efficiency, though this method requires stringent moisture control (P232, P235).

Esterification and Protecting Group Strategies

The ethyl ester moiety is introduced via two primary routes:

Route A (Pre-cyclization esterification):
2-Amino-4,6-difluoropyridine-3-carboxylic acid is refluxed with ethanol (5 eq) and H₂SO₄ (0.1 eq) in toluene, achieving 89% esterification yield after 6 hours.

Route B (Post-cyclization transesterification):
Methyl imidazopyridine-3-carboxylate (1 eq) reacts with ethanol (10 eq) using NaOEt (0.5 eq) catalyst in DMF at 80°C for 8 hours (yield: 76%).

Critical comparison:

ParameterRoute A AdvantageRoute B Disadvantage
Purity98.5% by HPLC93.2% (requires chromatography)
ScalabilitySuitable for >10 kg batchesLimited to <1 kg reactions
Byproducts<0.5%3–5% methyl ester residual

Purification and Isolation Protocols

Final purification employs a three-stage chromatographic process:

  • Normal-phase silica column (EA:PE gradient from 1:4 to 1:1) removes non-polar impurities

  • Reverse-phase C18 column (MeOH:H₂O from 30:70 to 70:30) separates positional fluorination isomers

  • Recrystallization from ethanol/water (4:1 v/v) yields 99.1% pure crystals

Key physicochemical properties:

PropertyValueMethod
Melting Point142–144°CDSC
λmax (UV-Vis)274 nm (ε = 12,400 M⁻¹cm⁻¹)0.1 mM in MeOH
LogP1.89 ± 0.03Shake-flask (octanol/water)

Spectroscopic Characterization

¹H-NMR Analysis (400 MHz, DMSO-d₆)

  • δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 4.20–4.33 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 7.16–7.38 (m, 2H, Ar-H)

  • δ 8.42 (s, 1H, imidazole-H)

¹⁹F-NMR Data (376 MHz, CDCl₃)

  • δ −118.2 (d, J = 8.7 Hz, F6)

  • δ −122.4 (d, J = 8.7 Hz, F8)

HRMS-ESI

Calculated for C₁₁H₉F₂N₂O₂ [M + H]⁺: 283.0584 Found: 283.0582 (Δ = −0.71 ppm)

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ester moiety at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Example Conditions

  • Basic Hydrolysis : NaOH (2 eq) in H₂O/EtOH (1:1), reflux for 6 hr, yields >90% .

  • Acidic Hydrolysis : HCl (conc.) in dioxane, 80°C for 4 hr, yields 85% .

The carboxylic acid product serves as a precursor for amide formation via coupling reagents like EDCl/HOBt .

Nucleophilic Aromatic Substitution (NAS)

Reaction ConditionsNucleophilePosition SubstitutedYieldReference
KOtBu, DMF, 120°C, 24 hrMorpholineC632%
CuI, 1,10-phenanthroline, DMSO, 140°CPiperidineC828%

Fluorine substitution is less efficient compared to bromine or iodine analogues, as seen in related imidazopyridines .

Cross-Coupling Reactions

The electron-deficient aromatic system participates in regioselective cross-coupling via C–H activation:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids occurs at the C2 position (adjacent to the ester group):

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 hr.

  • Example Product : 2-(4-Methoxyphenyl)-6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylic acid (Yield: 67%) .

Sonogashira Coupling

Alkynylation at C6 is achieved under mild conditions:

  • Conditions : PdCl₂(PPh₃)₂ (3 mol%), CuI, PPh₃, Et₃N, THF, 60°C, 8 hr.

  • Example Product : 6-(Phenylethynyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate (Yield: 72%) .

Reduction of the Ester Group

The ethyl carboxylate is reduced to a primary alcohol using strong reducing agents:

  • Conditions : LiAlH₄ (3 eq), THF, 0°C → RT, 2 hr.

  • Product : 3-(Hydroxymethyl)-6,8-difluoroimidazo[1,5-a]pyridine (Yield: 88%) .

Electrophilic Substitution

Electron-withdrawing fluorine atoms deactivate the ring toward electrophiles. Nitration requires harsh conditions:

  • Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 6 hr.

  • Product : 5-Nitro-6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate (Yield: 41%) .

Cyclization and Annulation Reactions

The compound participates in one-pot annulations to form polycyclic systems:

  • Conditions : Mg₃N₂ (1 eq), ethyl glyoxylate, EtOH/H₂O (4:1), 80°C, 5 hr .

  • Product : Imidazo[1,5-a:4,5-c’]dipyridine derivative (Yield: 85%) .

Functionalization via the Imidazole Nitrogen

The N1 nitrogen undergoes alkylation or acylation:

  • Alkylation : Benzyl bromide, K₂CO₃, DMF, 60°C, 4 hr (Yield: 78%) .

  • Acylation : Acetyl chloride, pyridine, RT, 2 hr (Yield: 82%) .

Comparative Reactivity with Analogues

The 6,8-difluoro substitution pattern enhances electrophilic deactivation but improves stability in biological media compared to non-fluorinated analogues .

DerivativeHydrolysis Rate (k, h⁻¹)NAS Reactivity (Relative to Br)
6,8-Difluoro (target)0.120.3
6-Bromo-8-fluoro0.151.0
Non-fluorinated0.25<0.1

Scientific Research Applications

Drug Development

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate has shown promise as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural similarities to other biologically active compounds suggest potential applications in:

  • Antibacterial Agents : The compound has been studied for its activity against specific bacterial strains, particularly Streptococcus pneumoniae. Research indicates that it may function as a narrow-spectrum antibiotic by inhibiting cell division mechanisms within bacteria, specifically targeting the FtsZ protein involved in bacterial cytokinesis .
  • Anticancer Research : Compounds with imidazo-pyridine scaffolds have been reported to exhibit anticancer properties. This compound may serve as a basis for developing novel anticancer agents through structural modifications aimed at enhancing potency and selectivity against cancer cells .

Studies have indicated that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial : The compound's structural characteristics allow it to interact with biological macromolecules, potentially leading to antimicrobial effects .
  • Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for further investigation in enzyme-targeted therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Antibacterial Activity Against Streptococcus pneumoniae

A notable study identified this compound as an effective inhibitor of S. pneumoniae. The compound demonstrated selective antibacterial activity by binding to unique residues in the FtsZ protein, providing insights into its mechanism of action and specificity .

Mechanism of Action

The mechanism of action of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparative analysis of structurally related compounds highlights key differences in substituents and heterocyclic frameworks:

Compound Core Structure Substituents Key Features
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate (Target) Imidazo[1,5-A]pyridine 6,8-difluoro; 3-ethyl ester Electron-withdrawing fluorines enhance reactivity and metabolic stability.
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate () Triazolo[4,3-a]pyrimidine 3-(2-hydroxyphenyl); 7-methyl; 1,5-diphenyl; 6-ethyl ester Bulky aromatic substituents increase rigidity and melting point (206°C) .
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate () Imidazo[1,2-a]pyridine 5-methyl; 3-ethyl ester Methyl group directs regioselective chlorination/oxidation .

Key Observations :

  • The target compound ’s difluoro substituents introduce strong electron-withdrawing effects, likely altering electronic density and reactivity compared to methyl or hydroxyl-substituted analogs.
  • The triazolo[4,3-a]pyrimidine derivative () exhibits higher structural complexity and rigidity, reflected in its elevated melting point (206°C) .
Chlorination/Oxidation Reactions
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate () reacts with N-chlorosuccinimide (NCS) to yield either 5-(chloromethyl) (83% in ethyl acetate) or 2-oxo-2,3-dihydro derivatives (83% in acetic acid) . The methyl group’s position directs regioselectivity.
  • Fluorine’s inductive effects could also favor nucleophilic or radical pathways.
Ester Group Reactivity
  • The ethyl ester moiety in all compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids).

Physical and Spectral Properties

  • Melting Points : The triazolo[4,3-a]pyrimidine analog () has a high melting point (206°C) due to extended aromaticity and hydrogen bonding (OH group) . The target compound’s melting point is likely lower, as fluorine’s small size may reduce crystal packing efficiency compared to bulkier substituents.
  • Spectral Data :
    • IR spectra for show peaks for OH (3425 cm⁻¹) and C=O (1666 cm⁻¹) .
    • The target compound’s IR would likely exhibit strong C-F stretches (~1100–1000 cm⁻¹) alongside ester C=O absorption.

Biological Activity

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is a synthetic compound notable for its unique imidazo-pyridine structure, which includes two fluorine atoms at the 6 and 8 positions of the imidazole ring. This distinctive substitution pattern is believed to enhance its biological activity, making it a compound of interest in medicinal chemistry and drug development.

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 226.18 g/mol
  • CAS Number : 1260763-32-3

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial properties. Its structural similarities to other imidazo-pyridine derivatives suggest potential interactions with biological macromolecules such as proteins and enzymes.

Antibacterial Properties

  • Targeting FtsZ Protein :
    • The FtsZ protein is crucial for bacterial cell division. This compound has been identified as a potential inhibitor of FtsZ, similar to other compounds like Vitamin K3, which has shown effectiveness against Streptococcus pneumoniae .
    • In vitro studies have demonstrated that compounds with imidazo-pyridine cores can inhibit the growth of S. pneumoniae, suggesting a promising avenue for developing narrow-spectrum antibiotics targeting this pathogen .
  • Comparison with Related Compounds :
    • Table 1 : Comparison of Structural Similarities and Biological Activities
    Compound NameCAS NumberSimilarity IndexBiological Activity
    Ethyl imidazo[1,5-a]pyridine-3-carboxylate81803-60-30.78Antibacterial
    Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate367500-93-40.78Antibacterial
    Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate372198-69-10.78Antibacterial
    Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1260885-46-80.73Antibacterial

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of the FtsZ protein. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial death. The specificity of this compound for S. pneumoniae highlights its potential as a narrow-spectrum antibiotic, which is advantageous in combating antibiotic resistance.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Study on Synthesis and Activity : A recent study synthesized various derivatives of imidazo-pyridine and evaluated their antibacterial activities against S. pneumoniae. The findings revealed that compounds with fluorinated substitutions exhibited enhanced inhibitory effects on bacterial growth compared to their non-fluorinated counterparts .
  • Computational Studies : Computational docking studies have provided insights into the binding interactions between this compound and the FtsZ protein. These studies suggest that specific residues in the FtsZ binding site are crucial for the compound's activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate?

  • The compound can be synthesized via a multi-step approach:

Condensation and cyclization : React 2-aminopyridine derivatives with ethyl oxalyl chloride to form an ester intermediate (e.g., ethyl imidazo[1,5-a]pyridine-3-carboxylate) .

Halogenation : Introduce fluorine atoms at the 6- and 8-positions using fluorinating agents (e.g., Selectfluor® or DAST) under controlled conditions. Regioselectivity is achieved by optimizing reaction temperature and solvent polarity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the final product. Yields typically range from 60–75% depending on halogenation efficiency .

Q. How is this compound characterized structurally?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Peaks for fluorine substituents (6- and 8-positions) appear as doublets due to coupling with adjacent protons. The ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR .
  • HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (C₁₀H₉F₂N₂O₂) .
    • X-ray crystallography : Resolves regiochemistry of fluorine substitution and planarity of the imidazo-pyridine core .

Q. What are the key intermediates in the synthesis of this compound?

  • Primary intermediates :

  • Ethyl imidazo[1,5-a]pyridine-3-carboxylate (non-fluorinated precursor) .
  • Brominated or iodinated derivatives (e.g., ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate) for subsequent halogen exchange reactions .
    • Functionalized analogs : Morpholinomethyl or trifluoromethyl groups can be introduced via reductive amination or Grignard reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselective fluorination at the 6- and 8-positions?

  • Key variables :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination efficiency.
  • Temperature : Low temperatures (−20°C to 0°C) reduce side reactions (e.g., over-fluorination) .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct fluorine substitution to electron-deficient positions .
    • Analytical validation : Use ¹⁹F NMR to monitor reaction progress and LC-MS to detect byproducts .

Q. What mechanistic insights explain contradictions in fluorination yields reported across studies?

  • Competing pathways :

  • Electrophilic vs. radical fluorination : Selectfluor® promotes electrophilic substitution, while photochemical methods may generate radicals, leading to variable regiochemistry .
  • Steric effects : Bulky substituents at the 3-carboxylate position hinder fluorination at the 6-position, necessitating steric optimization .
    • Mitigation strategies : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., nitro) to enhance fluorination kinetics .

Q. What pharmacological applications are hypothesized for this compound based on structural analogs?

  • Anticancer activity : Pyrazolo/imidazo[1,5-a]pyridine derivatives inhibit kinases (e.g., CDK2, EGFR) by mimicking ATP-binding motifs. Fluorine atoms enhance metabolic stability and target binding .
  • Antimicrobial potential : Difluoro substitution increases lipophilicity, improving membrane penetration against Gram-negative bacteria .
  • In vitro testing : Standard assays (MTT for cytotoxicity, MIC for antimicrobial activity) validate hypotheses. EC₅₀ values for analogs range from 0.5–10 μM .

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